molecular formula C18H13ClO3 B338191 4-Chlorobenzyl 1-hydroxy-2-naphthoate

4-Chlorobenzyl 1-hydroxy-2-naphthoate

Cat. No.: B338191
M. Wt: 312.7 g/mol
InChI Key: DKPBANPOIZCUHJ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 1-hydroxy-2-naphthoate is a naphthoate derivative featuring a hydroxyl group at the 1-position and a 4-chlorobenzyl ester at the 2-position of the naphthalene ring. This structural configuration confers unique physicochemical and biological properties.

Properties

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

(4-chlorophenyl)methyl 1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H13ClO3/c19-14-8-5-12(6-9-14)11-22-18(21)16-10-7-13-3-1-2-4-15(13)17(16)20/h1-10,20H,11H2

InChI Key

DKPBANPOIZCUHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Sulfamoyl Derivatives of 1-Hydroxy-2-Naphthoic Acid

Several sulfamoyl-substituted analogs, such as 3ab (4-cyanophenyl sulfamoyl) and 3l (N-phenylsulfamoyl), share the 1-hydroxy-2-naphthoic acid core but differ in substituent groups (Table 1). These modifications significantly alter biological activity and physicochemical properties:

  • Synthesis Efficiency : Yields for sulfamoyl derivatives range from 64% (3j) to 80% (3l), indicating robust coupling reactions between 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid and amines/piperazines .
  • Retention Time (tR): Derivatives like 3ab exhibit a tR of 5.5 min, reflecting moderate hydrophobicity due to the 4-cyanophenyl group .

Table 1. Comparison of Sulfamoyl Derivatives

Compound ID Substituent Yield (%) tR (min) Key Functional Group Impact
3j 4-Phenylpiperazinyl 64 - Enhanced solubility via piperazine
3k 4-Benzylpiperazinyl 71 - Increased steric bulk
3ab 4-Cyanophenyl sulfamoyl 69 5.5 Electron-withdrawing cyano group
3l N-Phenylsulfamoyl 80 - Planar aromatic sulfonamide

Chlorobenzyl-Substituted Analogs

The 4-chlorobenzyl group is a critical pharmacophore in multiple bioactive compounds:

  • Anti-HIV Activity : A coumarin derivative with a 4-chlorobenzyl group demonstrated 52% inhibition of HIV at 100 μM, outperforming other substituents (e.g., methoxy, nitro) .
  • Herbicidal Activity: Compounds bearing 4-chlorobenzyl groups showed moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass), suggesting selectivity influenced by substituent lipophilicity .

Non-Hydroxylated Analogs: 4-Chlorobenzyl 1-Naphthoate

The absence of the hydroxyl group in 4-chlorobenzyl 1-naphthoate (CAS: 481002-45-3) increases hydrophobicity (molecular weight: 296.75 g/mol) compared to 4-chlorobenzyl 1-hydroxy-2-naphthoate. This structural difference likely reduces metabolic degradation, as hydroxylation is a common pathway for enzymatic oxidation .

Metabolic and Enzymatic Interactions

  • Degradation Pathways : 1-Hydroxy-2-naphthoate is a key intermediate in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). The hydroxyl group facilitates cleavage by 1-hydroxy-2-naphthoate dioxygenase (HNDO), producing phthalaldehydate and phthalate .
  • CYP2B6 Inhibition : The 4-chlorobenzyl moiety in compounds like 4-(4-chlorobenzyl)pyridine enhances CYP2B6 binding affinity, highlighting its role in modulating enzyme interactions .

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